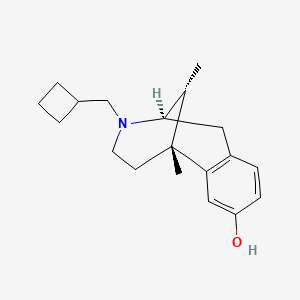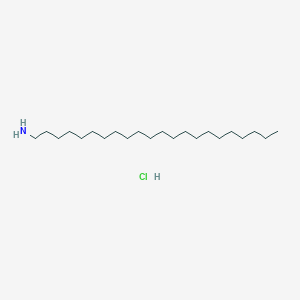
Docosan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosan-1-amine;hydrochloride, also known as 1-docosanamine hydrochloride, is a long-chain primary amine with the molecular formula C22H47N·HCl. It is a white to off-white solid that is soluble in water and organic solvents. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docosan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reduction of docosanoic acid (behenic acid) to docosanol, followed by the conversion of docosanol to docosan-1-amine via amination. The final step involves the reaction of docosan-1-amine with hydrochloric acid to form the hydrochloride salt.
Reduction of Docosanoic Acid: Docosanoic acid is reduced to docosanol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Amination of Docosanol: Docosanol is then aminated using ammonia or an amine source under high pressure and temperature to yield docosan-1-amine.
Formation of Hydrochloride Salt: Docosan-1-amine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and amination processes, followed by purification steps to obtain the desired purity. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Docosan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to docosanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alcohols (e.g., docosanol)
Substitution: Alkylated or acylated amines
Aplicaciones Científicas De Investigación
Docosan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, emulsifiers, and other organic compounds.
Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mecanismo De Acción
The mechanism of action of docosan-1-amine;hydrochloride involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Docosanol: A long-chain alcohol used in antiviral creams.
Behenic Acid: A long-chain fatty acid used in cosmetics and lubricants.
Stearyl Amine: Another long-chain amine with similar properties and applications.
Uniqueness
Docosan-1-amine;hydrochloride is unique due to its specific combination of a long hydrophobic chain and an amine group, making it versatile in various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for use in aqueous environments.
Propiedades
Número CAS |
14191-28-7 |
|---|---|
Fórmula molecular |
C22H48ClN |
Peso molecular |
362.1 g/mol |
Nombre IUPAC |
docosan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H47N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H |
Clave InChI |
OVBCZFVMOZVLPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)

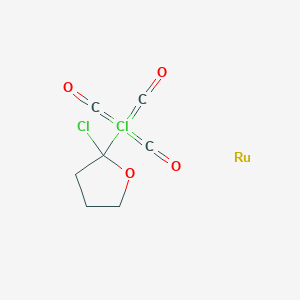
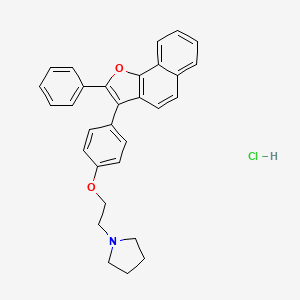

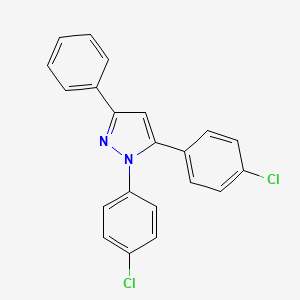

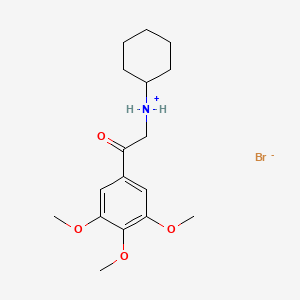
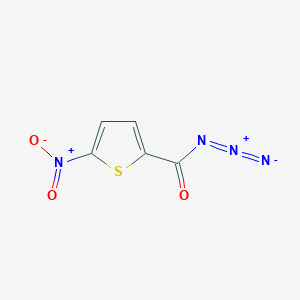
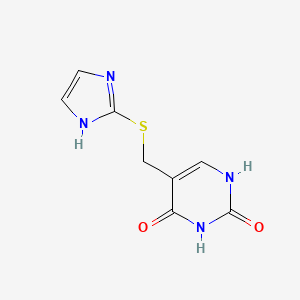
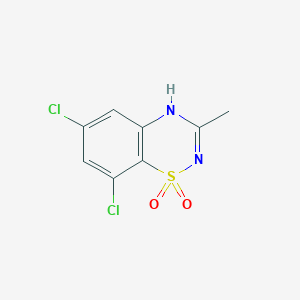
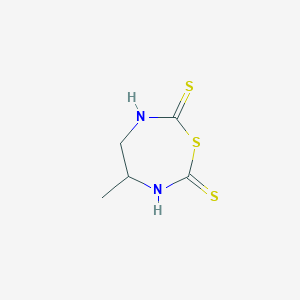
silane](/img/structure/B14700649.png)
